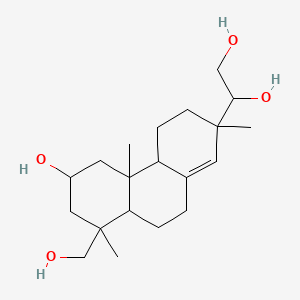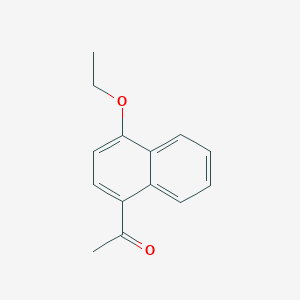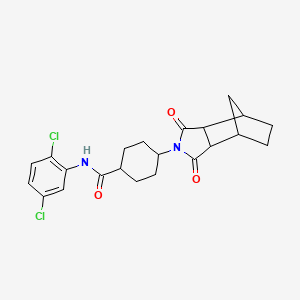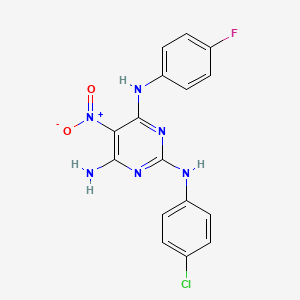![molecular formula C14H14N3O4+ B12467122 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is a chemical compound with the molecular formula C14H14N3O4 This compound is characterized by the presence of a pyridinium ring, a carbamoyl group, and a nitrophenoxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkylating agent.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Nitrophenoxyethyl Group: The nitrophenoxyethyl group can be attached through an etherification reaction involving 4-nitrophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Applications De Recherche Scientifique
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
Uniqueness
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14N3O4+ |
|---|---|
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c15-14(18)11-5-7-16(8-6-11)9-10-21-13-3-1-12(2-4-13)17(19)20/h1-8H,9-10H2,(H-,15,18)/p+1 |
Clé InChI |
ZAAXWPZGYHRHQK-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCC[N+]2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)
methyl}phenol](/img/structure/B12467078.png)

![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)

![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)


![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
